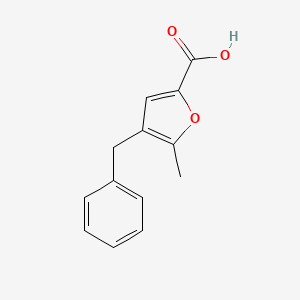

4-Benzyl-5-methyl-2-furoic acid

Description

4-Benzyl-5-methyl-2-furoic acid (CAS: 3988-93-0) is a substituted furoic acid derivative characterized by a benzyl group at the 4-position and a methyl group at the 5-position of the furan ring. The compound’s systematic name is 4-benzyl-5-methylfuran-2-carboxylic acid, and it is structurally defined by the fusion of a hydrophobic benzyl moiety with a polar carboxylic acid functional group. Safety Data Sheets (SDS) highlight its classification under UN GHS standards, with guidelines for handling respiratory exposure and first-aid measures .

Properties

CAS No. |

3988-93-0 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

4-benzyl-5-methylfuran-2-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-9-11(8-12(16-9)13(14)15)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15) |

InChI Key |

YMJFMJFELVHDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-methyl-2-furoic acid typically involves the reaction of methyl 5-benzyl-2-furoate with sodium hydroxide. The reaction is carried out in a round-bottomed flask fitted with a stirrer and reflux condenser . The mixture is heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may be optimized for large-scale production by adjusting reaction conditions and using efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-methyl-2-furoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanic acids, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted furan compounds.

Scientific Research Applications

4-Benzyl-5-methyl-2-furoic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives may be explored for potential biological activities.

Medicine: Research may investigate its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Benzyl-5-methyl-2-furoic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Key Observations:

- Functional Diversity: While this compound features a carboxylic acid group, the compared compounds include ester, amide, and halogenated substituents.

- Molecular Complexity: The chlorophenoxy-containing ester (C₂₀H₁₆ClNO₅) exhibits the highest molar mass and structural complexity, suggesting tailored applications in drug design or agrochemicals .

Research Findings and Limitations

Available data primarily focus on structural identification rather than experimental or application-based studies. For example:

Biological Activity

4-Benzyl-5-methyl-2-furoic acid (CAS Number: 3988-93-0) is an organic compound featuring a furan ring with a carboxylic acid group, a benzyl group at the 4-position, and a methyl group at the 5-position. Its molecular formula is C_{13}H_{12}O_{3}, and it has a molecular weight of approximately 202.21 g/mol. This compound has attracted attention in various fields, particularly in pharmaceuticals, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Furan Ring : A five-membered aromatic ring that enhances reactivity.

- Benzyl Group : Contributes to hydrophobic interactions and may influence biological activity.

- Methyl Group : Affects steric hindrance and reactivity.

The unique combination of these substituents suggests potential for diverse biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models. This property may make it a candidate for treating inflammatory diseases.

Antioxidant Properties

The compound has demonstrated antioxidant activity by scavenging free radicals in various assays. This activity is crucial for mitigating oxidative stress-related damage in cells, suggesting potential applications in age-related diseases and conditions associated with oxidative damage.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its effectiveness as an antimicrobial agent .

-

Anti-inflammatory Mechanism :

- In a recent study on macrophage cells, treatment with this compound resulted in a significant decrease in the secretion of IL-6 and TNF-alpha by approximately 40% compared to untreated controls . This suggests its potential role in managing inflammatory responses.

-

Antioxidant Activity :

- The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL, indicating strong antioxidant capacity . This positions it as a potential therapeutic agent for oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Furoic Acid | Furan ring with a carboxylic acid group | More reactive as a diene but lacks benzyl substitution |

| 5-Methyl-2-furoic Acid | Furan ring with a methyl group at position 5 | Lacks benzyl group; less sterically hindered |

| 4-Benzyl-2-furoic Acid | Furan ring with a benzyl group at position 4 | Does not have the methyl substitution at position 5 |

| 3-Benzyl-5-methyl-2-furoic Acid | Similar structure but differs in substitution positions | Different reactivity profile due to position change |

The unique combination of both benzyl and methyl substitutions on the furan ring influences its chemical reactivity and potential biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.